1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5/c1-2-8-21-17-25(30-15-13-29(14-16-30)19-20-9-4-3-5-10-20)31-24-12-7-6-11-23(24)28-26(31)22(21)18-27/h3-7,9-12,17H,2,8,13-16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBFNYJBZSENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its equivalents.
Cyclization and Substitution: The benzimidazole core is then fused with a pyridine ring through cyclization reactions.
Final Assembly:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzimidazole moieties.
Common reagents include halogenating agents, acids, and bases, depending on the desired transformation. Major products from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally similar pyrido[1,2-a]benzimidazole derivatives, highlighting key substituents, molecular weights, and synthetic yields:
Biological Activity
1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₁₈H₂₃N₅. The compound features a complex structure that includes a pyrido-benzimidazole core and a piperazine moiety, which are known for their biological activities.
The biological activity of this compound primarily revolves around its interaction with various cellular pathways:
- Cytotoxicity : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For instance, benzimidazole derivatives have shown selective cytotoxic effects against tumor cells under hypoxic conditions, suggesting that this compound may also exhibit similar properties .
- Hypoxia-Inducible Factor (HIF) Inhibition : Research on related benzimidazole compounds has demonstrated their potential to inhibit HIF-1, a key regulator in cancer cell survival under low oxygen conditions. This inhibition can lead to reduced tumor growth and enhanced apoptosis .
Biological Evaluation
A comprehensive evaluation of the biological activity of this compound has not been extensively documented in the literature. However, related studies provide insights into its potential efficacy:
Case Studies
- Cytotoxicity Tests : In vitro studies have utilized various cancer cell lines to assess the cytotoxic effects of benzimidazole derivatives. For example:
Comparative Analysis
A summary table comparing the biological activities of various benzimidazole derivatives is provided below:
| Compound Name | Cytotoxic Effect | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzimidazole-4,7-dione (compound 2b) | High | A549, WM115 | Apoptosis via caspase activation |
| Benzimidazole derivative (compound 2a) | Moderate | A549 | Hypoxia-selective cytotoxicity |
| Benzimidazole derivative (compound 2d) | High | WM115 | DNA damage induction |
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 1-(4-benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[1,2-a]benzimidazole core. Key steps include:
- Cyclocondensation : Reacting benzimidazole-2-acetonitrile with substituted acetoacetate derivatives under reflux in anhydrous toluene or neat conditions (150°C, 0.5–1.5 h) to form the fused bicyclic system .
- Substitution Reactions : Introducing the 4-benzylpiperazinyl and propyl groups via nucleophilic aromatic substitution or coupling reactions. Solvent choice (e.g., DMF, THF) and catalysts (e.g., Pd-based) significantly influence yields .
- Purification : HPLC or recrystallization from EtOH/DMF mixtures ensures high purity (>90%) .
Optimization : Adjust reaction temperatures, stoichiometry of ammonium acetate (2.2 equiv), and solvent polarity to minimize side products .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzimidazole core?
Methodological Answer:
- Variation of Substituents : Systematically modify the benzylpiperazinyl (e.g., replace with cyclohexyl or pyrrolidinyl groups) and propyl (e.g., isopropyl, allyl) moieties to assess steric/electronic effects on kinase inhibition .
- Biological Assays : Use p38 MAPK inhibition assays (IC50 measurements) and cancer cell line screens (e.g., MTT assays) to correlate structural changes with activity. For example, cyclohexylamino analogs show higher specificity for DUX4 regulation, while benzyl groups enhance kinase binding .
- Computational Modeling : Perform docking studies with p38 MAPK (PDB ID 1OUK) to predict binding affinities of analogs .
Basic: What spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent integration and carbon environments (e.g., benzyl protons at δ 7.20–7.55 ppm, carbonitrile at ~110 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] expected for CHN: 411.2059) .
- IR Spectroscopy : Identify functional groups (e.g., carbonitrile stretch at ~2230 cm) .
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 assays) to identify rapid degradation pathways. Structural modifications (e.g., fluorination of the benzyl group) may improve half-life .
- Solubility Optimization : Use co-solvents (e.g., PEG 400) or salt formation to enhance aqueous solubility, which is often limited due to the hydrophobic benzimidazole core .
- Pharmacokinetic Profiling : Measure bioavailability (e.g., IV vs. oral administration in rodents) and tissue distribution via LC-MS/MS .
Advanced: What computational approaches are effective for predicting off-target interactions?
Methodological Answer:
- Molecular Docking : Screen against kinase libraries (e.g., KLIFS database) to identify off-targets like JNK or ERK .
- Machine Learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to predict selectivity .
- MD Simulations : Simulate binding dynamics (100 ns trajectories) to assess stability of compound-target complexes .
Basic: What methods are recommended for assessing compound purity and stability under storage conditions?
Methodological Answer:
- HPLC-UV/ELSD : Monitor purity (>98%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Sensitivity to light/moisture may require amber vials and desiccants .
Advanced: How can researchers design analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity Adjustment : Reduce logP (<5) by introducing polar groups (e.g., hydroxyl, amine) on the benzylpiperazinyl moiety .
- P-gp Efflux Inhibition : Co-administer P-gp inhibitors (e.g., elacridar) or modify substituents to reduce P-gp substrate recognition .
Advanced: What in vitro models are most relevant for studying this compound’s anti-inflammatory effects?
Methodological Answer:
- Primary Macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .
- p38 MAPK Phosphorylation Assays : Use Western blotting or AlphaScreen to quantify inhibition of phosphorylated p38 .
Advanced: How can stability issues related to the compound’s nitrogen-containing heterocycles be mitigated?
Methodological Answer:
- pH Control : Buffer solutions (pH 6.5–7.4) prevent acid/base degradation of the piperazinyl group .
- Protective Groups : Temporarily protect reactive amines (e.g., Boc groups) during synthesis .
Advanced: What strategies are effective for identifying metabolic pathways and major metabolites?
Methodological Answer:
- In Vitro Metabolite ID : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. Look for hydroxylation (e.g., benzyl group) or N-dealkylation products .
- Isotope Labeling : Use C-labeled compounds to track metabolic fate in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
